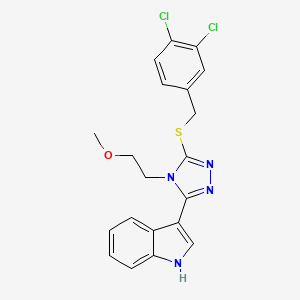

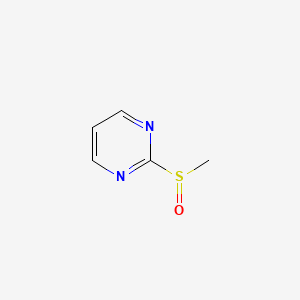

2-(甲基亚磺酰基)嘧啶

描述

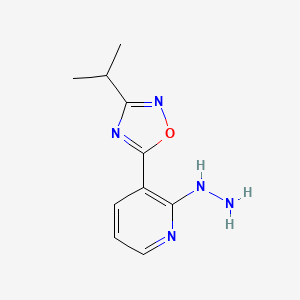

2-(Methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H6N2OS . It is used in various applications, including the development of antibody-drug conjugates (ADCs) for cancer treatment .

Synthesis Analysis

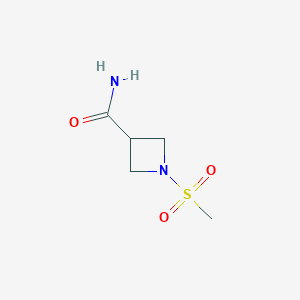

An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis

The molecular structure of 2-(Methylsulfinyl)pyrimidine consists of a pyrimidine ring with a methylsulfinyl group attached. The InChI code for this compound is 1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 .Chemical Reactions Analysis

2-Sulfonylpyrimidines, such as 2-(Methylsulfinyl)pyrimidine, react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This reaction is used in the development of covalent warheads for the mild, chemoselective, and metal-free cysteine S-arylation .Physical And Chemical Properties Analysis

2-(Methylsulfinyl)pyrimidine is a liquid at room temperature. It has a molecular weight of 142.18 g/mol .科学研究应用

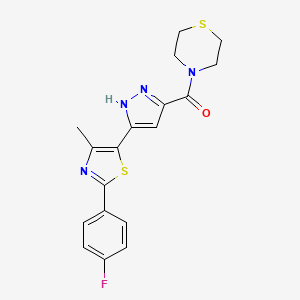

- Application : 2-(Methylsulfinyl)pyrimidine exhibits potential antibacterial, antifungal, and antiviral properties. Researchers investigate its effectiveness against specific pathogens and explore its mechanism of action .

- Role : 2-(Methylsulfinyl)pyrimidine may serve as a scaffold for developing novel anticancer drugs. Researchers study its impact on cancer cell lines, tumor growth inhibition, and potential targets .

- Exploration : Scientists investigate whether 2-(Methylsulfinyl)pyrimidine can enhance immune function or act as an immunosuppressant. Its potential in immuno-oncology therapies is also under scrutiny .

- Focus : Researchers explore whether 2-(Methylsulfinyl)pyrimidine can impact neurological conditions such as neurodegenerative diseases, epilepsy, or mood disorders .

- Investigation : Scientists study whether 2-(Methylsulfinyl)pyrimidine can alleviate chronic pain by targeting specific pain pathways or receptors .

Antimicrobial Properties

Anticancer Potential

Immunomodulation and Immuno-oncology

Neurological Disorders

Chronic Pain Management

Diabetes Mellitus Research

作用机制

Target of Action

The primary target of 2-(Methylsulfinyl)pyrimidine is the trophoblast antigen 2 (TROP2), a cell-surface antigen . TROP2 is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .

Biochemical Pathways

2-(Methylsulfinyl)pyrimidine is involved in the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleotides, which are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .

Pharmacokinetics

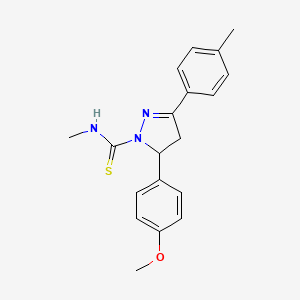

The pharmacokinetic profile of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, has been studied in cynomolgus monkeys . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by a prolonged payload half-life in vivo .

Result of Action

The result of the action of 2-(Methylsulfinyl)pyrimidine, as part of the ADC SKB264, is significant inhibition of tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . In vitro, SKB264 and SKB264 monoclonal antibody (mAb) had similar internalization abilities and binding affinities to TROP2 .

Action Environment

The action of 2-(Methylsulfinyl)pyrimidine can be influenced by environmental factors such as the stability of the compound in circulation . For instance, the 2-(Methylsulfinyl)pyrimidine linker in SKB264 increases stability in circulation compared to sacituzumab govitecan . This increased stability results in a longer half-life and a stronger targeting effect, suggesting better therapeutic potential .

未来方向

属性

IUPAC Name |

2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMNQZSYAOWVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)

![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)

![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)